(6-Bromopyridin-2-yl)(cyclopropyl)methanone is a chemical compound characterized by its unique structure, which includes a brominated pyridine ring and a cyclopropyl group attached to a methanone moiety. The compound has the molecular formula and a molecular weight of approximately 226.07 g/mol. It is classified as an organic compound and is notable for its potential applications in medicinal chemistry and materials science.
The synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanone typically involves several key methods:
The molecular structure of (6-Bromopyridin-2-yl)(cyclopropyl)methanone can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | (6-bromo-2-pyridinyl)(cyclopropyl)methanone |
| InChI | InChI=1S/C9H8BrNO/c10-8-3-1-2-7( |
| InChI Key | YGZKZVZVZQXQRI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(=O)C2=C(C(=CC=C2)Br)N |
This structural information aids in understanding the compound's reactivity and interaction with biological targets .
(6-Bromopyridin-2-yl)(cyclopropyl)methanone can participate in various chemical reactions, including:
These reactions are critical for modifying the compound for specific applications in drug discovery and materials science.
The mechanism of action for (6-Bromopyridin-2-yl)(cyclopropyl)methanone involves its interaction with biological targets, which may include:
| Property | Value |
|---|---|
| Melting Point | Not extensively documented; typically requires empirical measurement |
| Boiling Point | Not extensively documented; varies based on purity |
These properties are essential for determining suitable conditions for storage and handling in laboratory settings .
(6-Bromopyridin-2-yl)(cyclopropyl)methanone has several scientific applications:
The 6-bromopyridin-2-yl moiety serves as a versatile electrophilic site for nucleophilic substitution, enabling strategic functionalization of the pyridine ring. Bromine at the 6-position is activated by the electron-deficient nitrogen in the pyridine ring, facilitating displacement by nitrogen-, oxygen-, or carbon-based nucleophiles. Key methodologies include:
Table 1: Nucleophilic Substitution Efficiency with Different Nucleophiles
| Nucleophile | Conditions | Yield (%) | Key Limitation |
|---|---|---|---|
| n-Butylamine | DMF, 70°C, 12h | 78 | Competitive reduction of ketone |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 92 | Homocoupling side products |
| Sodium methoxide | MeOH, 65°C, 8h | 63 | Ester formation via carbonyl attack |
Friedel-Crafts acylation constructs the critical cyclopropane-pyridine bond using 6-bromopyridine-2-carbonyl chloride and cyclopropane precursors. The protocol involves:
This method achieves >90% regioselectivity due to the directing effect of the pyridine nitrogen. Crucially, unlike Friedel-Crafts alkylation, no carbocation rearrangements occur, preserving the cyclopropane ring integrity [5].
Table 2: Friedel-Crafts vs. Alternative Ketone Synthesis Routes
| Method | Rearrangement Risk | Cyclopropane Stability | Typical Yield (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | Low | High | 75–85 |
| Organolithium Addition | Moderate | Low (ring opening) | 40–60 |
| Weinreb Ketone Synthesis | None | High | 65–75 |
Reductive amination converts the ketone moiety into amines while retaining the bromine functionality. Sodium cyanoborohydride (NaBH₃CN) selectively reduces imines formed in situ between the ketone and primary amines, avoiding competing carbonyl reduction [3] [8]:
Mechanism:
Cyclopropyl groups enhance electrophilicity of the carbonyl carbon, accelerating iminium ion formation. However, strongly acidic conditions may provoke ring-opening of the cyclopropane, necessitating pH control [8].
graph LR A[(6-Bromopyridin-2-yl)(cyclopropyl)methanone] --> B[Imine Formation with R-NH₂] B --> C[Reduction via NaBH₃CN] C --> D[Amine Product] Solvent polarity critically influences yield and purity in both acylation and reductive amination steps:
Table 3: Solvent Performance in Key Synthetic Steps
| Solvent | Dielectric Constant | Friedel-Crafts Yield (%) | Reductive Amination Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.9 | 85 | 30* |
| DMF | 36.7 | 78 | 82 |
| Methanol | 32.7 | <5 | 75 |
| Toluene | 2.4 | 48 | 40 |
*Low due to poor NaBH₃CN stability.
Table 4: Compound Identifiers for (6-Bromopyridin-2-yl)(cyclopropyl)methanone
| Identifier | Value | Source |
|---|---|---|
| CAS No. | 1287217-34-8 | [1] [10] |
| Alternate CAS | 1566066-23-6 | [7] |
| Molecular Formula | C₉H₈BrNO | [1] [2] |
| IUPAC Name | (6-Bromopyridin-2-yl)(cyclopropyl)methanone | [1] |
| SMILES | O=C(C1=NC(Br)=CC=C1)C2CC2 | [10] |
| MDL Number | MFCD18089267 | [10] |
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: